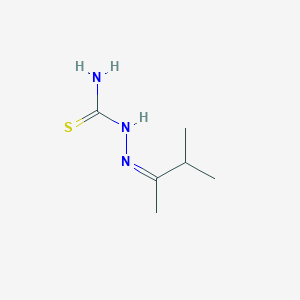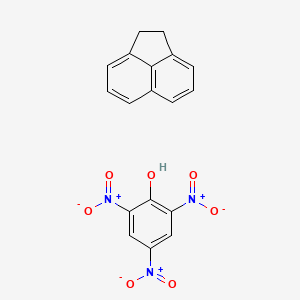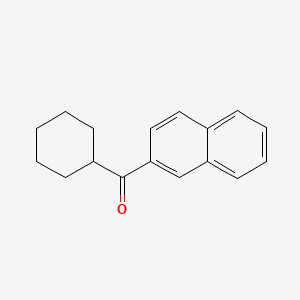
Cyclohexyl(2-naphthyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl(2-naphthyl)methanone is an organic compound that belongs to the class of methanones It features a cyclohexyl group attached to a 2-naphthyl group via a methanone (carbonyl) linkage
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexyl(2-naphthyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, cyclohexyl chloride reacts with 2-naphthylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs in a non-polar solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the Fries rearrangement, where phenyl cyclohexanecarboxylate is rearranged in the presence of aluminum chloride at elevated temperatures. This method can yield this compound with varying degrees of efficiency depending on the specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency and scalability.
化学反应分析
Types of Reactions
Cyclohexyl(2-naphthyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols.
Substitution: The aromatic ring in the naphthyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, halogenation with halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
科学研究应用
Cyclohexyl(2-naphthyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of cyclohexyl(2-naphthyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Cyclohexyl phenyl methanone: Similar structure but with a phenyl group instead of a naphthyl group.
Cyclohexyl(2-hydroxyphenyl)methanone: Contains a hydroxyl group on the phenyl ring.
Cyclohexyl(4-bromophenyl)methanone: Contains a bromine atom on the phenyl ring.
Uniqueness
Cyclohexyl(2-naphthyl)methanone is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
10404-26-9 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC 名称 |
cyclohexyl(naphthalen-2-yl)methanone |
InChI |
InChI=1S/C17H18O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h4-6,9-12,14H,1-3,7-8H2 |
InChI 键 |
LOEOFOCNNLIMMY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
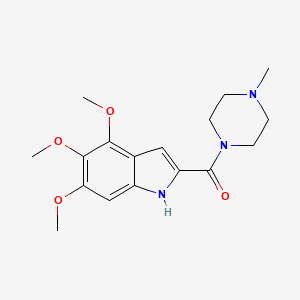
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
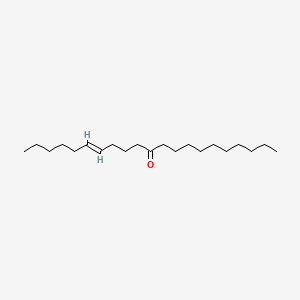
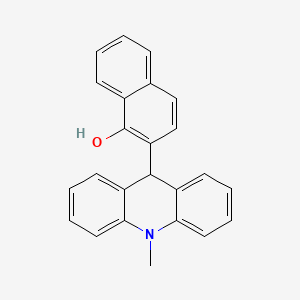
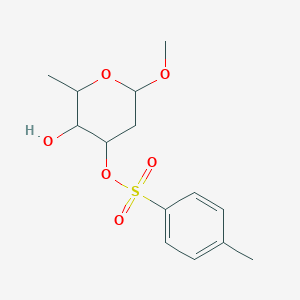
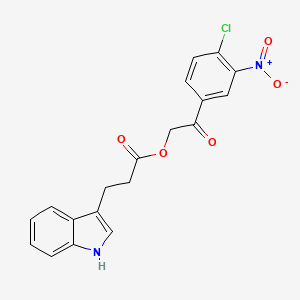
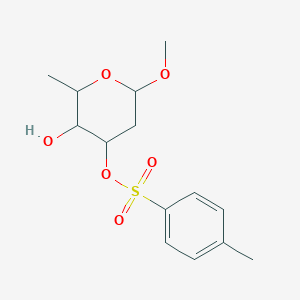
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
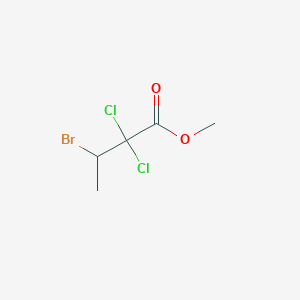
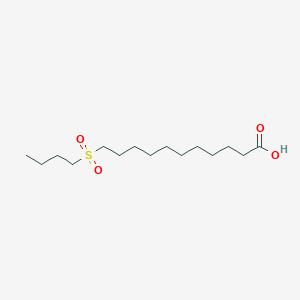
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
